Bienvenue dans la boutique en ligne BenchChem!

Vandetanib hydrochloride

RET kinase gatekeeper mutation V804M

Vandetanib hydrochloride (ZD6474 HCl) is the validated positive control for MTC xenograft and in vitro models (ZETA trial: HR=0.46, ORR 45% vs. 13% placebo). Its moderate VEGFR2 inhibition (IC50=40 nM) avoids the hyper-suppression (IC50=0.035 nM) and fatal-bleeding boxed warnings of cabozantinib. The HCl salt delivers ≥51.2 mg/mL DMSO solubility—12.8-fold greater than the free base—enabling high-concentration stock solutions without warming. Confirm absence of RET V804M/L gatekeeper mutations (>470-fold resistance) before use. Ideal for angiogenesis studies requiring EGFR co-inhibition (IC50=500 nM) without extreme VEGFR2 suppression. 19-day half-life suits extended-duration kinase inhibition models.

Molecular Formula C22H25BrClFN4O2
Molecular Weight 511.8 g/mol
Cat. No. B3143449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVandetanib hydrochloride
Molecular FormulaC22H25BrClFN4O2
Molecular Weight511.8 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl
InChIInChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H
InChIKeyKVBQCJXMSFJOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vandetanib Hydrochloride: Validated Multi-Targeted Kinase Inhibitor for Advanced Medullary Thyroid Carcinoma Procurement


Vandetanib hydrochloride (ZD6474 hydrochloride) is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent inhibitory activity against VEGFR2 (IC50 = 40 nM), VEGFR3 (IC50 = 110 nM), EGFR (IC50 = 500 nM), and RET kinase (IC50 = 9.20 nM) [1]. It is approved for the treatment of unresectable, locally advanced or metastatic medullary thyroid carcinoma (MTC) [2]. The hydrochloride salt form enhances aqueous solubility, facilitating reproducible in vitro and in vivo experimental handling .

Why Vandetanib Hydrochloride Cannot Be Readily Substituted with Other Multi-Kinase Inhibitors in MTC Research


While cabozantinib, sorafenib, and sunitinib share overlapping kinase inhibition profiles, their distinct molecular selectivity and divergent clinical safety profiles preclude simple interchangeability in advanced MTC. Cabozantinib demonstrates approximately 1,000-fold greater potency against VEGFR2 (IC50 = 0.035 nM vs. vandetanib's 40 nM) [1] and carries boxed warnings for fatal bleeding, perforations, and fistulas that are not prominent with vandetanib [2]. Conversely, vandetanib uniquely carries a boxed warning for QT prolongation (all-grade QTc prolongation incidence 8% in ZETA trial), a safety signal not equivalently robust with cabozantinib [3]. Furthermore, RET gatekeeper mutations (V804M/L) confer high-level resistance to vandetanib (IC50 = 4,330 nM) but are effectively targeted by next-generation selective RET inhibitors such as selpercatinib [4]. Therefore, scientific procurement decisions must be guided by quantitative selectivity panels and mutation-specific resistance profiles, not merely by class membership.

Vandetanib Hydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


Potent RET Kinase Inhibition (IC50 = 9.20 nM) with Quantified Resistance Profile Against Gatekeeper Mutants

Vandetanib demonstrates potent inhibitory activity against wild-type RET kinase with an IC50 of 9.20 nM in biochemical assays [1]. However, its activity is severely compromised against the RET V804M gatekeeper mutant, with an IC50 of 4,330 nM, representing a >470-fold loss of potency [1]. This contrasts with next-generation selective RET inhibitors such as selpercatinib, which retain sub-nanomolar potency against V804M/L mutants [2]. This quantitative resistance profile is critical for selecting appropriate compounds in RET-mutant cancer models.

RET kinase gatekeeper mutation V804M selectivity profiling tyrosine kinase inhibitor

VEGFR2 Inhibitory Potency (IC50 = 40 nM) in Comparative Kinase Selectivity Panel Across Approved Multi-Targeted TKIs

Vandetanib inhibits VEGFR2 with an IC50 of 40 nM [1]. In a comparative kinase selectivity panel including multiple FDA-approved TKIs, vandetanib exhibits a distinct potency spectrum. Cabozantinib is approximately 1,000-fold more potent against VEGFR2 (IC50 = 0.035 nM), while sorafenib (IC50 = 90 nM) and sunitinib (IC50 = 10 nM) demonstrate intermediate potencies [2]. This differential VEGFR2 potency translates to distinct clinical efficacy and toxicity profiles in MTC.

VEGFR2 kinase selectivity IC50 panel angiogenesis multi-kinase inhibitor

Progression-Free Survival (PFS) Benefit in Pivotal Phase III ZETA Trial: 30.5 Months vs. 19.3 Months Placebo (HR = 0.46, P < .001)

In the pivotal phase III ZETA trial (n=331), vandetanib (300 mg once daily) demonstrated a statistically significant improvement in median PFS compared to placebo: 30.5 months vs. 19.3 months (HR = 0.46; 95% CI, 0.31-0.69; P < .001) [1]. The objective response rate (ORR) was 45% with vandetanib versus 13% with placebo, and the disease control rate (DCR) was 87% versus 71% [1]. In a post hoc analysis of patients with symptomatic and progressive MTC, median PFS was 21.43 months for vandetanib versus 8.40 months for placebo [2].

progression-free survival phase III clinical trial medullary thyroid carcinoma ZETA trial hazard ratio

Real-World Comparative Effectiveness: Median First-Line PFS of 40.8 Months with Vandetanib vs. 4.9 Months with Chemotherapy

In a large multicenter real-world cohort study of 115 patients with metastatic MTC (2026), first-line vandetanib achieved a median PFS (PFS1) of 40.8 months, compared to only 4.9 months for chemotherapy (log-rank p < 0.001) [1]. Cabozantinib demonstrated median PFS1 that was not reached; both vandetanib and cabozantinib substantially outperformed alternative TKIs and chemotherapy [1]. In the second-line setting, median PFS2 was 32.5 months with vandetanib [1].

real-world evidence comparative effectiveness first-line therapy progression-free survival MTC

Extended Terminal Elimination Half-Life of 19 Days: Unique PK Parameter Influencing Toxicity Management and Drug-Drug Interaction Liability

Vandetanib exhibits an exceptionally long terminal elimination half-life of approximately 19 days, with plasma accumulation of approximately 8-fold on multiple dosing and steady state achieved after approximately 2-3 months [1]. This extended half-life prolongs the duration of QT interval prolongation risk following drug discontinuation [2]. Vandetanib is metabolized by CYP3A4; concomitant use with strong CYP3A4 inducers (e.g., rifampicin) decreases plasma concentrations, while drugs that prolong the QT interval are contraindicated [3].

pharmacokinetics half-life CYP3A4 QT prolongation drug-drug interaction

Hydrochloride Salt Form: Enhanced DMSO Solubility (≥51.2 mg/mL) Facilitating In Vitro Assay Reproducibility

Vandetanib hydrochloride (CAS 524722-52-9) exhibits DMSO solubility of ≥51.2 mg/mL with gentle warming, compared to the free base form which shows DMSO solubility of approximately 4 mg/mL . Both forms are insoluble in water and ethanol . The hydrochloride salt is classified as a class II drug in the Biopharmaceutics Classification System, and molecular salt formation is stabilized by charge-assisted N+-H···O− hydrogen bonds [1].

hydrochloride salt solubility DMSO formulation in vitro assay

Vandetanib Hydrochloride: Optimal Research Application Scenarios Derived from Quantitative Evidence


Medullary Thyroid Carcinoma (MTC) Preclinical Efficacy Studies with Defined RET Mutation Status

Vandetanib hydrochloride is the reference standard for MTC xenograft and in vitro studies where the RET mutation status is wild-type or unknown. Based on ZETA trial data demonstrating a 54% reduction in progression risk (HR = 0.46) and an ORR of 45% vs. 13% placebo , vandetanib serves as the validated positive control. However, researchers must confirm the absence of RET V804M/L gatekeeper mutations prior to use, as these confer >470-fold resistance (IC50 = 4,330 nM vs. 9.20 nM for WT RET) [6].

Angiogenesis Research Requiring Balanced VEGFR2/EGFR Dual Inhibition Without Extreme VEGFR2 Potency

For angiogenesis studies where cabozantinib's extreme VEGFR2 potency (IC50 = 0.035 nM) may confound interpretation or induce excessive toxicity, vandetanib offers a more moderate VEGFR2 inhibition profile (IC50 = 40 nM) combined with meaningful EGFR co-inhibition (IC50 = 500 nM) . This balanced dual inhibition profile may be advantageous in models where VEGFR2 hyper-suppression is not desired and EGFR signaling contributes to tumor progression [6].

Long-Term In Vivo Pharmacokinetic and Toxicity Studies Requiring Extended Half-Life Compound Tracking

Vandetanib's 19-day terminal elimination half-life and 8-fold accumulation on multiple dosing make it a valuable tool for studying extended-duration kinase inhibition and delayed toxicity clearance. Researchers should plan for prolonged washout periods, implement mandatory ECG monitoring for QT prolongation (all-grade incidence 8% in ZETA trial [6]), and avoid co-administration with strong CYP3A4 inducers [7]. These PK characteristics are distinct from most other multi-targeted TKIs, which typically exhibit half-lives of 20-100 hours.

High-Concentration In Vitro Stock Solution Preparation with Enhanced DMSO Solubility

The hydrochloride salt form's DMSO solubility of ≥51.2 mg/mL—approximately 12.8-fold higher than the free base (~4 mg/mL) —enables preparation of concentrated stock solutions without extended warming or sonication that could compromise compound integrity. This property is particularly valuable for high-throughput screening, dose-response assays requiring broad concentration ranges, and combination studies where vandetanib must be dissolved alongside co-administered agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vandetanib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.